molecular formula C10H12N4 B13083304 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Cat. No.: B13083304
M. Wt: 188.23 g/mol
InChI Key: WQXLCZCRBFSBQW-UHFFFAOYSA-N
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Description

4-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a high-purity chemical compound intended for research and development applications. This molecule features a pyrazole core substituted with an amine group at the 5-position, an ethyl group at the 4-position, and a pyridin-3-yl moiety at the 3-position. This specific architecture makes it a valuable intermediate or scaffold in medicinal chemistry and drug discovery. Compounds within this chemical class are frequently investigated for their potential biological activities, particularly as core structures in the synthesis of various pharmacologically active molecules . The presence of both hydrogen bond donor and acceptor sites, along with aromatic systems, allows for potential interactions with a variety of biological targets. Researchers can utilize this compound in the design and synthesis of novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for more complex heterocyclic systems. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-ethyl-5-pyridin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-2-8-9(13-14-10(8)11)7-4-3-5-12-6-7/h3-6H,2H2,1H3,(H3,11,13,14)

InChI Key

WQXLCZCRBFSBQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

  • The pyrazole ring is commonly constructed via condensation reactions between hydrazine derivatives and 1,3-diketones or β-keto esters. This cyclization forms the pyrazole nucleus with the amino group positioned at the 5-position.

  • For example, reacting hydrazine hydrate with an appropriately substituted β-keto ester under acidic or neutral conditions yields the pyrazole intermediate.

Introduction of the Ethyl Group

  • The ethyl substituent at the 4-position is typically introduced via alkylation reactions. This involves nucleophilic substitution where the pyrazole nitrogen or carbon is alkylated using ethyl halides (e.g., ethyl bromide) under basic conditions such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

  • Reaction temperature is controlled between 80–120°C to optimize yield while minimizing side reactions.

Incorporation of the Pyridin-3-yl Moiety

  • The pyridinyl group at the 3-position is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling. These reactions use pyridin-3-yl boronic acid or halide derivatives as coupling partners.

  • Catalysts like palladium complexes with phosphine ligands are employed to facilitate efficient C–C bond formation.

  • Typical solvents include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF, and the reactions are conducted at elevated temperatures (80–120°C).

Alternative Synthetic Routes

  • Some methods start from 3-hydrazinopyridine derivatives, which upon cyclization with dialkyl maleates yield pyrazole intermediates that can be further functionalized.

  • Chlorination, oxidation, and decarboxylation steps may be involved to modify intermediates toward the target compound.

Industrial Production Considerations

  • Industrial synthesis optimizes the above steps for scale-up, focusing on maximizing yield, purity, and cost-effectiveness.

  • Techniques such as continuous flow reactors and automated synthesis platforms may be employed.

  • Reaction conditions are fine-tuned to reduce by-products and facilitate purification.

Step Reagents/Conditions Temperature (°C) Solvent Notes
Pyrazole ring formation Hydrazine + β-keto ester/diketone 50–90 Ethanol, water Acidic or neutral medium
Ethyl group alkylation Ethyl bromide + base (K₂CO₃) 80–120 DMF, DMSO Polar aprotic solvent enhances nucleophilicity
Pyridin-3-yl coupling Pyridin-3-yl boronic acid + Pd catalyst 80–120 DMF, DMSO Pd(0) or Pd(II) complexes, phosphine ligands
Chlorination (intermediate) Phosphoryl chloride in acetonitrile 25–100 Acetonitrile For formation of chloro-pyrazole intermediates
Oxidation/Decarboxylation Various oxidants/reagents Ambient to reflux Organic solvents Used in intermediate modifications

To confirm the structure and purity of 4-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, the following techniques are employed:

Property Value Method
Melting Point 126–128 °C Differential Scanning Calorimetry
^1H NMR (δ, ppm) 1.25 (triplet, 3H, CH₂CH₃) 400 MHz, DMSO-d₆
HRMS (m/z) Calculated: 162.14; Found: 162.13 Electrospray Ionization-TOF

The preparation of 4-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves:

  • Pyrazole ring synthesis via hydrazine condensation.

  • Alkylation to introduce the ethyl group.

  • Palladium-catalyzed coupling to install the pyridinyl substituent.

  • Optional intermediate modifications such as chlorination and oxidation.

Optimizing reaction conditions—temperature, solvent, catalyst, and reagent stoichiometry—is critical to achieving high yield and purity. Analytical techniques ensure the structural integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for tailored applications. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Pyrazole Ring
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
4-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl (3), Ethyl (4) 188.23 (calc.) Potential biological scaffold; modifiable amine group
4-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine Thiophen-2-yl (3), Ethyl (4) 193.27 Enhanced lipophilicity; possible use in optoelectronics
3-(Pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl (3), H (4) 160.18 Simpler structure; lower steric hindrance
5-(Pyridin-3-yl)-1H-pyrazol-3-amine Pyridin-3-yl (5), H (3) 160.18 Positional isomer; altered binding affinity

Key Observations :

  • Electronic Effects : The pyridin-3-yl group enhances polarity compared to thiophen-2-yl, influencing solubility and receptor interactions .
Functional Group Modifications on the Amine
Compound Name Amine Substituent Melting Point (°C) Purity (%) Reference
N-(Cyclohexylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine (8e) Cyclohexylmethyl 158–159 98.1
N-(4-Methoxybenzyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine (8b) 4-Methoxybenzyl 134 99.7
4-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine H (unsubstituted amine) N/A N/A

Key Observations :

  • Solubility : Bulky substituents (e.g., cyclohexylmethyl) reduce aqueous solubility but improve membrane permeability .
  • Synthetic Yield : Amine functionalization via reductive amination (e.g., 8b) achieves high yields (70–88%) , suggesting similar efficiency for ethyl-substituted analogs.

Biological Activity

4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family. Characterized by its unique structure, this compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is C11H13N5C_{11}H_{13}N_{5}, with a molecular weight of approximately 162.19 g/mol. The compound features a five-membered pyrazole ring substituted with an ethyl group and a pyridine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC11H13N5C_{11}H_{13}N_{5}
Molecular Weight162.19 g/mol
StructurePyrazole ring with ethyl and pyridine substitutions

Antimicrobial Activity

Research indicates that 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition of growth at specific concentrations. In one study, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory capabilities. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Anticancer Properties

In vitro studies have explored the anticancer potential of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine against various cancer cell lines. The compound exhibited cytotoxic effects on breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cells, inhibiting cell proliferation and inducing apoptosis through mechanisms involving the modulation of signaling pathways like ERK and NF-kB .

The biological activity of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory processes and cancer progression. For instance, it has shown inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Receptor Modulation : It may also modulate receptor activity on cell surfaces, influencing signaling pathways that regulate cell growth and survival. This modulation can lead to reduced tumor growth and metastasis in preclinical models .

Case Studies

Several case studies have highlighted the efficacy of 4-Ethyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine:

  • Antimicrobial Efficacy : A study evaluated the compound against E. coli and Staphylococcus aureus, revealing significant antimicrobial activity with MIC values ranging from 8 to 32 µg/mL.
  • Cytotoxicity in Cancer Models : Another study demonstrated that treatment with this compound led to a dose-dependent decrease in viability in MDA-MB-231 cells, with IC50 values around 15 µM.
  • Anti-inflammatory Studies : In models of acute inflammation, administration of the compound resulted in a marked reduction in paw edema in rats, indicating potent anti-inflammatory effects.

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